molecular formula C16H19NO7 B8262943 4-Methylumbelliferyl b-D-glucosaminide

4-Methylumbelliferyl b-D-glucosaminide

Cat. No.: B8262943
M. Wt: 337.32 g/mol
InChI Key: XPBYRVZLJCNXMD-JPIRQXTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl b-D-glucosaminide is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-glucosaminide involves multiple steps. One common method includes the glycosylation of a chromenone derivative with a protected sugar moiety, followed by deprotection and functional group modifications. The reaction conditions typically involve the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl b-D-glucosaminide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, the compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in protecting cells from oxidative stress and reducing inflammation in various in vitro and in vivo models .

Medicine

In medicine, 4-Methylumbelliferyl b-D-glucosaminide is being investigated for its potential therapeutic effects. It has shown potential in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders .

Industry

In the industrial sector, the compound is used in the development of new materials and as an additive in various products. Its unique properties make it suitable for applications in the food, cosmetic, and pharmaceutical industries .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl b-D-glucosaminide involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl b-D-glucosaminide is unique due to its specific glycosylation pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBYRVZLJCNXMD-JPIRQXTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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